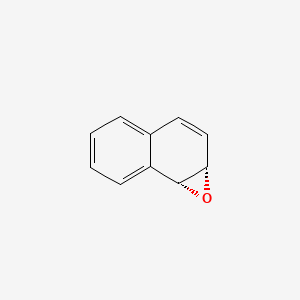
(1R,2S)-Naphthalene 1,2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-naphthalene 1,2-oxide is a naphthalene 1,2-oxide. It has a role as a mouse metabolite.
Applications De Recherche Scientifique
Chemical Properties and Metabolism
(1R,2S)-Naphthalene 1,2-oxide is an epoxide formed through the oxidation of naphthalene. It is characterized by its stereochemistry, which influences its biological activity and toxicity. The compound can undergo various metabolic transformations:
- Hydrolysis : It is hydrolyzed to form naphthalene dihydrodiols via epoxide hydrolase enzymes. These dihydrodiols can further be metabolized into catechols and naphthoquinones, which are implicated in toxicity and carcinogenicity .
- Conjugation : The compound can be conjugated with glutathione, leading to the formation of mercapturic acids that are excreted in urine. This process is crucial for detoxification .
Toxicological Implications
The toxicological profile of this compound is significant due to its reactivity and potential for causing oxidative stress:
- Oxidative Stress : The compound can generate reactive oxygen species during metabolic processes, leading to oxidative damage to cellular components such as DNA and proteins .
- Genotoxicity : Studies indicate that this compound and its metabolites can form adducts with DNA, contributing to mutagenic effects observed in various assays .
- Carcinogenicity : While early studies yielded mixed results regarding the carcinogenic potential of naphthalene itself, the formation of epoxides like this compound raises concerns about their role in tumorigenesis .
Environmental Toxicology
This compound is studied for its environmental impact as a pollutant:
- Biodegradation Studies : Research has focused on microbial degradation pathways involving this compound. Certain bacterial strains can utilize this compound as a carbon source, indicating potential bioremediation applications .
Pharmaceutical Research
The reactivity of this compound has implications in drug development:
- Drug Metabolism Studies : Understanding how this epoxide interacts with biological systems helps predict drug metabolism and toxicity profiles for compounds that may undergo similar metabolic pathways .
Chemical Synthesis
The compound's unique structure allows it to serve as a precursor in synthetic organic chemistry:
- Synthetic Intermediates : this compound can be used in the synthesis of more complex organic molecules due to its electrophilic nature .
Case Study 1: Toxicity Assessment in Rodents
A study conducted by Buckpitt et al. (2002) examined the metabolism of naphthalene and its epoxides in mice. The findings highlighted that the formation of this compound was significantly higher in mouse lung microsomes compared to other species. This suggests species-specific differences in susceptibility to naphthalene's toxic effects.
| Species | Formation Rate of this compound |
|---|---|
| Mice | High |
| Rats | Moderate |
| Humans | Low |
Case Study 2: Biodegradation by Sphingomonas yanoikuyae
Research on the bacterial strain Sphingomonas yanoikuyae demonstrated its ability to oxidize naphthalene derivatives including this compound. The study showed that this strain could effectively degrade these compounds under aerobic conditions, suggesting potential applications in bioremediation strategies.
Propriétés
Numéro CAS |
73136-20-6 |
|---|---|
Formule moléculaire |
C10H8O |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(1aS,7bR)-1a,7b-dihydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H/t9-,10+/m0/s1 |
Clé InChI |
XQIJIALOJPIKGX-VHSXEESVSA-N |
SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 |
SMILES isomérique |
C1=CC=C2[C@@H]3[C@@H](O3)C=CC2=C1 |
SMILES canonique |
C1=CC=C2C3C(O3)C=CC2=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















